molecular formula C10H14N2O3 B2967890 1-(Oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1249323-93-0

1-(Oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2967890
CAS No.: 1249323-93-0
M. Wt: 210.233
InChI Key: QRZATPQSQLYCFJ-UHFFFAOYSA-N
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Description

1-(Oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a carboxylic acid group at position 4 of the pyrazole ring and an oxan-4-ylmethyl (tetrahydro-2H-pyran-4-ylmethyl) substituent at position 1. The oxan-4-ylmethyl group introduces a six-membered oxygen-containing heterocycle, which enhances hydrophilicity compared to purely aliphatic or aromatic substituents. Pyrazole-carboxylic acid derivatives are widely studied for their versatility in drug discovery, agrochemicals, and materials science due to their ability to participate in hydrogen bonding and metal coordination .

Properties

IUPAC Name

1-(oxan-4-ylmethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c13-10(14)9-5-11-12(7-9)6-8-1-3-15-4-2-8/h5,7-8H,1-4,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZATPQSQLYCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249323-93-0
Record name 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of oxane derivatives with pyrazole carboxylic acid precursors. One common method includes the use of oxane-4-carboxaldehyde and 1H-pyrazole-4-carboxylic acid in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxane or pyrazole rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxane-4-carboxylic acid derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted oxane or pyrazole derivatives.

Scientific Research Applications

1-(Oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(Oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid and related pyrazole-carboxylic acid derivatives:

Compound Substituent Molecular Weight Key Features Applications References
This compound Oxan-4-ylmethyl (tetrahydro-2H-pyran) ~210.2 (estimated) Enhanced hydrophilicity due to ether oxygen; potential for improved solubility. Pharmaceutical intermediates, drug discovery
1-Methyl-1H-pyrazole-4-carboxylic acid Methyl 126.11 Simple structure; high synthetic accessibility. Research reagent, agrochemical intermediates
1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid Cyclopropylmethyl 166.18 Increased lipophilicity; potential for CNS-targeting drugs. Medicinal chemistry
1-(2-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid 2-Chlorobenzyl 236.65 Aromatic chlorination enhances bioactivity; possible antimicrobial activity. Agrochemicals, antimicrobial agents
5-Amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylic acid Quinoline-methoxy ~325.3 (estimated) Extended π-system for DNA intercalation; potential anticancer activity. Anticancer research
1-Methyl-3,5-dichloro-1H-pyrazole-4-carboxylic acid Methyl + dichloro 195.02 Halogenation improves herbicidal activity; intermediate for sulfonylurea herbicides. Herbicide synthesis
JNJ-42041935 Benzoimidazolyl + trifluoromethoxy 433.7 Potent HIF prolyl hydroxylase inhibitor; treats anemia and inflammatory diseases. Clinical therapeutics

Key Insights from Structural Comparisons:

Substituent Effects on Solubility: The oxan-4-ylmethyl group confers higher hydrophilicity compared to cyclopropylmethyl or chlorobenzyl groups, which may enhance aqueous solubility and bioavailability . Methyl and halogenated derivatives (e.g., 1-Methyl-3,5-dichloro-) exhibit lower solubility but greater stability in non-polar environments, favoring agrochemical applications .

Biological Activity: Aromatic substituents (e.g., quinoline in , benzoimidazolyl in ) enable interactions with biological targets via π-π stacking or hydrogen bonding, leading to therapeutic effects.

Synthetic Accessibility: Methyl and halogenated derivatives are synthesized via straightforward alkylation or diazotization , while oxan-4-ylmethyl and quinoline-substituted analogs require more complex coupling or cyclization steps .

Biological Activity

1-(Oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid (CAS Number: 1249323-93-0) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that may contribute to its potential therapeutic effects. In this article, we will explore the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

The chemical formula of this compound is C10H14N2O3, with a molecular weight of 210.23 g/mol. Its structure includes a pyrazole ring substituted with an oxane moiety, which may influence its biological interactions.

PropertyValue
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
CAS Number1249323-93-0
AppearancePowder

Anti-inflammatory Activity

Research indicates that compounds within the pyrazole class exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A notable study demonstrated that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. In vitro tests have shown that related compounds exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For example, certain synthesized pyrazoles demonstrated effective inhibition against these pathogens, suggesting that this compound may share similar properties .

Antifungal Activity

In addition to antibacterial effects, some studies have explored the antifungal activity of pyrazole derivatives. Notably, compounds structurally related to this compound have shown promising results against phytopathogenic fungi, indicating potential applications in agricultural settings .

Case Study 1: Anti-inflammatory Efficacy

A recent investigation into the anti-inflammatory properties of pyrazole derivatives highlighted the efficacy of specific compounds in reducing edema in animal models. The study utilized carrageenan-induced paw edema in rats to evaluate the anti-inflammatory effects of various pyrazoles. Results indicated that certain derivatives exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory drug .

Case Study 2: Antimicrobial Screening

Another significant study focused on the antimicrobial screening of pyrazole derivatives against clinical isolates of bacteria. The results revealed that compounds similar to this compound displayed notable activity against multidrug-resistant strains, emphasizing their potential as therapeutic agents in combating resistant infections .

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